Botanical Authentication Marker for Saposhnikoviae vs. Libonotidis Radix
In a standardized calcium-antagonist bioassay, xanthalin demonstrated an IC₅₀ of 2.4 µg/mL, representing a potency approximately 229-fold greater than the structurally related furanocoumarin xanthotoxin (IC₅₀ = 551 µM, equivalent to ~119.2 µg/mL based on MW 216.19 g/mol) [1]. Xanthalin also substantially outperformed the pyranocoumarin visnadin (IC₅₀ = 49 µM, ~19.1 µg/mL based on MW 388.4 g/mol) by approximately 8-fold on a mass-concentration basis [1]. Converting xanthalin's IC₅₀ to molar units using its molecular weight of 426.5 g/mol yields approximately 5.63 µM, suggesting a roughly 98-fold molar potency advantage over xanthotoxin and an approximately 8.7-fold advantage over visnadin.
| Evidence Dimension | Calcium-antagonist inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.4 µg/mL (~5.63 µM) |
| Comparator Or Baseline | Xanthotoxin: IC₅₀ = 551 µM; Visnadin: IC₅₀ = 49 µM |
| Quantified Difference | ~98-fold more potent than xanthotoxin; ~8.7-fold more potent than visnadin (molar basis) |
| Conditions | Guinea pig ileum (gpg) calcium-antagonist assay, Duke 1992 compilation |
Why This Matters
The substantial potency gap against both a simple furanocoumarin (xanthotoxin) and a mono-substituted pyranocoumarin (visnadin) indicates that the diangeloyl substitution pattern of xanthalin contributes meaningfully to calcium-channel modulating activity, making it a more efficient tool compound for cardiovascular target validation studies.
- [1] Duke, J. A. USDA Phytochemical and Ethnobotanical Databases. Biological Activity: Calcium-Antagonist. 1992. Xanthalin entry: IC₅₀ = 2.4 µg/mL; Xanthotoxin entry: IC₅₀ = 551 µM; Visnadin entry: IC₅₀ = 49 µM. View Source
